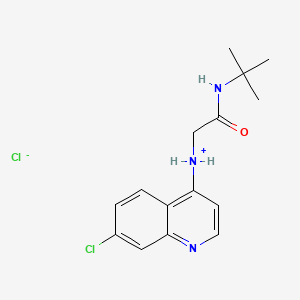
Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of phosphorus, chlorine, and hydroxypropoxy groups
Métodos De Preparación
The synthesis of Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium typically involves the reaction of phosphorus oxychloride with 3-chloro-2-hydroxypropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphine derivatives.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug design and development.
Industry: It is used in the production of various industrial chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparación Con Compuestos Similares
Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium can be compared with other similar organophosphorus compounds, such as:
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride: This compound is used in the preparation of hexadepsipeptides and as a reagent for activating carboxylic groups.
Phosphoric acid bis(2-oxooxazolidide) chloride: Known for its use in peptide synthesis and as a coupling reagent
Propiedades
Número CAS |
75883-34-0 |
|---|---|
Fórmula molecular |
C6H12Cl2O5P+ |
Peso molecular |
266.03 g/mol |
Nombre IUPAC |
bis(3-chloro-2-hydroxypropoxy)-oxophosphanium |
InChI |
InChI=1S/C6H12Cl2O5P/c7-1-5(9)3-12-14(11)13-4-6(10)2-8/h5-6,9-10H,1-4H2/q+1 |
Clave InChI |
JWUHWTKDQSJJCN-UHFFFAOYSA-N |
SMILES canónico |
C(C(CCl)O)O[P+](=O)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)
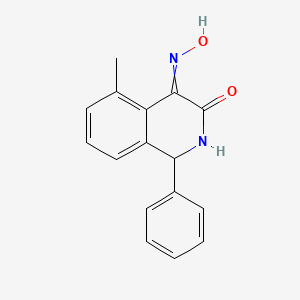
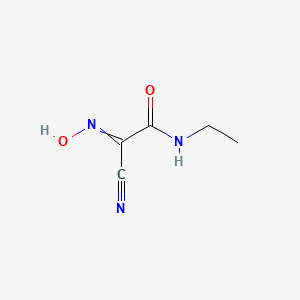

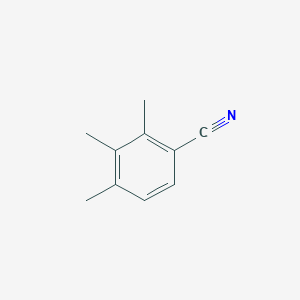
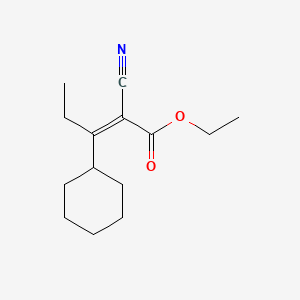
phosphanium](/img/structure/B14439174.png)
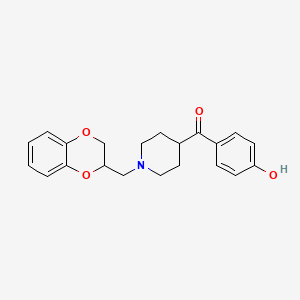
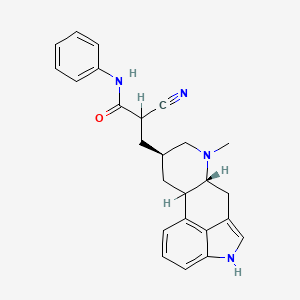
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)



